3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both methoxyphenyl and indolone moieties, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base, followed by cyclization and further functionalization steps. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like zinc chloride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include those related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
When compared to similar compounds, 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of methoxyphenyl and indolone moieties. Similar compounds include:
Acetovanillone: Known for its use as an antioxidant and enzyme inhibitor.
1-(4-Hydroxy-3-methoxyphenyl)methanediol: Used in organic synthesis and as a precursor for other compounds.
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Utilized in the synthesis of pharmaceuticals and other organic compounds.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C26H25NO6 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C26H25NO6/c1-31-22-12-6-3-9-18(22)21(28)17-26(30)19-10-4-5-11-20(19)27(25(26)29)15-16-33-24-14-8-7-13-23(24)32-2/h3-14,30H,15-17H2,1-2H3 |
InChI Key |
FLWYHEOTALGMIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4OC)O |
Origin of Product |
United States |
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